molecular formula C8H8N2O4 B158313 Methyl (4-nitrophenyl)carbamate CAS No. 1943-87-9

Methyl (4-nitrophenyl)carbamate

Cat. No. B158313
CAS RN: 1943-87-9
M. Wt: 196.16 g/mol
InChI Key: DAWCBJXIGOELKF-UHFFFAOYSA-N
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Description

“Methyl (4-nitrophenyl)carbamate” is a chemical compound with the molecular formula C8H8N2O4 . It is also known as "Methyl N-(4-nitrophenyl)carbamate" . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of new carbamates of 4-nitrophenyl chloroformate, such as “Methyl (4-nitrophenyl)carbamate”, can be achieved through a simple nucleophilic substitution reaction . This process involves the use of different acyclic and cyclic amines at temperatures between 10-40°C for 1-2 hours with constant stirring in the presence of a base, TEA, in THF .


Molecular Structure Analysis

The molecular structure of “Methyl (4-nitrophenyl)carbamate” can be analyzed using various spectroscopic techniques. For instance, its IR spectrum shows characteristic peaks for N–H stretching, aromatic C–H stretching, C=O stretching, C=N stretching, NO2 symmetric stretching, aromatic ring sideways stretching, NO2 asymmetric stretching, C–O stretching, C–N stretching, O–C stretching, and p-disubstituted benzene ring wagging . Its 1H NMR and 13C NMR spectra also provide valuable information about its molecular structure .


Physical And Chemical Properties Analysis

“Methyl (4-nitrophenyl)carbamate” is a white solid with a melting point of 172.1°C . Its molecular weight is 196.16 . The compound has a density of 1.4290 (rough estimate) and a refractive index of 1.6180 (estimate) .

Scientific Research Applications

  • Photoremovable Alcohol Protecting Groups Methyl (4-nitrophenyl)carbamate has been utilized as a photoremovable alcohol protecting group in organic synthesis. This application is highlighted by the work of Loudwig and Goeldner (2001), where they demonstrated that this compound can be incorporated as a protecting group and subsequently removed through photolysis in protic solvents like water and ethanol, thus revealing its potential in synthetic chemistry (Loudwig & Goeldner, 2001).

  • Chemical Interactions in Biological Systems Methyl (4-nitrophenyl)carbamate has been studied for its interactions within biological systems. A study by Fourneron et al. (1991) found that certain carbamates, including N-butyl-N-methyl-4-nitrophenyl carbamate, are inhibitors of human bile-salt-dependent lipase. This research gives insight into how this compound and its analogs interact with specific enzymes (Fourneron et al., 1991).

  • Synthetic Methodology Development The development of efficient synthetic methodologies involving methyl (4-nitrophenyl)carbamate has been a subject of research. Peterson, Houguang, and Ke (2006) have reported a simple and efficient biphasic method for preparing this compound, showcasing its practicality and potential applications in synthetic organic chemistry (Peterson, Houguang, & Ke, 2006).

  • Bioreductive Drug Design In drug design, especially for bioreductive drugs, methyl (4-nitrophenyl)carbamate derivatives have been studied. Hay et al. (1999) focused on substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates, which are relevant in the context of bioreductive prodrugs (Hay et al., 1999).

  • Environmental Biodegradation The compound's role in environmental biodegradation has also been examined. Bhushan et al. (2000) investigated the chemotaxis and biodegradation of 3-methyl-4-nitrophenol, a related compound, by a specific strain of Ralstonia, suggesting potential applications in bioremediation (Bhushan et al., 2000).

Safety And Hazards

“Methyl (4-nitrophenyl)carbamate” may cause skin irritation, serious eye irritation, and respiratory irritation. It is also suspected of causing cancer . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Future Directions

The compounds synthesized from 4-nitrophenyl chloroformate, including “Methyl (4-nitrophenyl)carbamate”, have shown promising antibacterial and antifungal activities, as well as strong antioxidant activity . These compounds could serve as a base for the discovery of new generation of antimicrobial and antioxidant agents .

properties

IUPAC Name

methyl N-(4-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-8(11)9-6-2-4-7(5-3-6)10(12)13/h2-5H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWCBJXIGOELKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173053
Record name Methyl (4-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-nitrophenyl)carbamate

CAS RN

1943-87-9
Record name Carbamic acid, N-(4-nitrophenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1943-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (4-nitrophenyl)carbamate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (4-nitrophenyl)carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (4-nitrophenyl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
JD FOURNERON, N ABOUAKIL… - European journal of …, 1991 - Wiley Online Library
The effect of a series of synthetic carbamates on the human (milk or pancreatic) bile‐salt‐dependent lipase (cholesterol esterase) was examined. N‐isopropyl‐O‐phenyl, N‐methyl‐O‐…
Number of citations: 9 febs.onlinelibrary.wiley.com
EP on Additives, G Rychen, G Aquilina, G Azimonti… - EFSA Journal, 2018 - ncbi.nlm.nih.gov
The coccidiostat Coxar® is safe for turkeys for fattening at the use level of 100 mg nicarbazin/kg complete feed, with a margin of safety of about 1.25. Nicarbazin, when ingested, is …
Number of citations: 2 www.ncbi.nlm.nih.gov
EFSA Panel on Additives and Products or … - EFSA …, 2018 - Wiley Online Library
The coccidiostat Coxar ® is safe for turkeys for fattening at the use level of 100 mg nicarbazin/kg complete feed, with a margin of safety of about 1.25. Nicarbazin, when ingested, is …
Number of citations: 1 efsa.onlinelibrary.wiley.com
EFSA Panel on Additives and Products or … - EFSA …, 2017 - Wiley Online Library
The coccidiostat Monimax ® (monensin sodium and nicarbazin) is considered safe for turkeys for fattening at the highest use level of 50 mg monensin and 50 mg nicarbazin/kg …
Number of citations: 8 efsa.onlinelibrary.wiley.com
EFSA Panel on Additives and Products or … - EFSA …, 2018 - Wiley Online Library
The coccidiostat Monimax ® (monensin sodium and nicarbazin) is considered safe for chickens for fattening and chickens reared for laying at the highest use level of 50 mg monensin …
Number of citations: 3 efsa.onlinelibrary.wiley.com
EP on Additives, V Bampidis, G Azimonti… - EFSA Journal, 2018 - ncbi.nlm.nih.gov
The coccidiostat Monimax®(monensin sodium and nicarbazin) is considered safe for chickens for fattening and chickens reared for laying at the highest use level of 50 mg monensin …
Number of citations: 1 www.ncbi.nlm.nih.gov
AG Gavriel, F Leroux, GS Khurana… - The Journal of …, 2021 - ACS Publications
The development of stable, efficient chemoselective self-immolative systems, for use in applications such as sensors, requires the optimization of the reactivity and degradation …
Number of citations: 3 pubs.acs.org
E Martini, M Norcini, C Ghelardini, D Manetti… - Bioorganic & medicinal …, 2008 - Elsevier
A series of amides, structurally related to DM232 (unifiram) and DM235 (sunifiram), characterized by a 1,2,3,4-tetrahydropyrazino[2,1-a]isoindol-6(2H)-one, 1,4-diamino-cyclohexane or …
Number of citations: 16 www.sciencedirect.com
JZ Patel, TJ Nevalainen, JR Savinainen… - …, 2015 - Wiley Online Library
At present, inhibitors of α/β‐hydrolase domain 6 (ABHD6) are viewed as a promising approach to treat inflammation and metabolic disorders. This article describes the development of 1,…
T Pal, P Patil, A Sharma - Journal of Molecular Structure, 2021 - Elsevier
Herein, we have reported synthesis, characterization, molecular docking and metal chelating potential of various pyridoxine carbamates for biometals (copper, zinc and iron) via …
Number of citations: 7 www.sciencedirect.com

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